molecular formula C₃₆H₅₂D₈N₆O₇S₂ B1153100 CI-992-d8

CI-992-d8

Cat. No.: B1153100
M. Wt: 761.08
Attention: For research use only. Not for human or veterinary use.
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Description

CI-992-d8 is a deuterated analog of a parent compound, likely designed for applications in pharmacokinetic studies, metabolic tracing, or as an internal standard in analytical chemistry (e.g., LC-MS/MS). The "-d8" suffix indicates the incorporation of eight deuterium atoms, typically replacing hydrogen at specific positions to alter physicochemical or metabolic properties while retaining structural similarity to the non-deuterated counterpart . Deuterated compounds like this compound are critical in drug development for studying isotope effects, enhancing metabolic stability, or reducing toxicity .

Structural details of this compound are inferred from analogous compounds in the evidence. For instance, benzo[b]thiophene derivatives (e.g., CAS 7312-10-9) share a core aromatic heterocyclic structure with carboxyl or halogen substituents, which may align with this compound’s scaffold . Its molecular formula and weight would depend on the parent compound but would reflect the addition of deuterium (e.g., ~8 Da increase over the non-deuterated form) .

Properties

Molecular Formula

C₃₆H₅₂D₈N₆O₇S₂

Molecular Weight

761.08

Synonyms

N-(4-Morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-L-alaninamide-d8;  [1S-(1R*,2S*,3R*)]- N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-[1-(cyclohexylme

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound CAS No. Molecular Formula Molecular Weight TPSA (Ų) Log S (Solubility) Key Functional Groups
CI-992-d8 N/A C₉H₅D₈BrO₂S ~265.10* ~65.54 -2.5 Benzo[b]thiophene, -CO₂H, -Br
7-Bromobenzo[b]thiophene-2-carboxylic acid 7312-10-9 C₉H₅BrO₂S 257.10 65.54 -2.3 Benzo[b]thiophene, -CO₂H, -Br
6-Methylbenzo[b]thiophene-2-carboxylic acid N/A C₁₀H₈O₂S 192.23 65.54 -1.8 Benzo[b]thiophene, -CO₂H, -CH₃

*Estimated based on deuterium substitution.

Key Observations:

Structural Similarities : this compound and 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) share identical core structures and functional groups (-Br, -CO₂H), differing only in isotopic substitution .

Molecular Weight : The deuterated form exhibits a ~3% increase in molecular weight, which may marginally affect solubility and diffusion rates .

Solubility: The lower Log S of this compound (-2.5 vs.

Functional Comparison with Pharmacologically Active Analogs

Analytical Challenges :

  • Mass Spectrometry : this compound’s +8 Da shift aids differentiation from the parent compound but requires high-resolution MS to avoid overlap with naturally occurring isotopic peaks .
  • NMR : Deuterium incorporation eliminates specific proton signals, simplifying spectral analysis but necessitating deuterium-specific detection methods .

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